(Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
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Description
(Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C24H16Cl3N3O5 and its molecular weight is 532.76. The purity is usually 95%.
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Scientific Research Applications
Photoluminescence Properties
- Synthesis and Photoluminescence of π-Extended Fluorene Derivatives : Research on π-extended fluorene derivatives, including those with nitro groups, has shown high fluorescence quantum yields and unique solvatochromic behavior, indicating potential applications in fluorescent materials and optical sensors (Hidehiro Kotaka, G. Konishi, & K. Mizuno, 2010).
Structural Analysis and Synthesis
- Characterization of Ethyl Cyano-3-Phenylpropenoates : Studies on compounds structurally similar to the query compound, such as ethyl cyano-3-phenylpropenoates, offer insights into their crystalline structure and spectral properties, which could be relevant for understanding the physicochemical characteristics of (Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide (James E. Johnson et al., 2006).
Electrochemical Applications
- Electrochromic Aromatic Polyamides : The development of electrochromic aromatic polyamides based on electroactive moieties suggests potential applications of the query compound in the development of materials with reversible electrochemical oxidation, useful for electrochromic devices (Hung-Ju Yen & Guey‐Sheng Liou, 2009).
Corrosion Inhibition
- Acrylamide Derivatives as Corrosion Inhibitors : Research into acrylamide derivatives for corrosion inhibition reveals that compounds with cyano and nitro groups can offer effective protection for metals in corrosive environments, suggesting a potential application area for the compound (Ahmed Abu-Rayyan et al., 2022).
Properties
IUPAC Name |
(Z)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl3N3O5/c1-34-22-11-17(30(32)33)6-7-21(22)29-24(31)16(12-28)8-14-9-19(26)23(20(27)10-14)35-13-15-4-2-3-5-18(15)25/h2-11H,13H2,1H3,(H,29,31)/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJWOXHXVQGJJM-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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